molecular formula C10H9NS B1311891 N-phenylthiophen-2-amine CAS No. 940-32-9

N-phenylthiophen-2-amine

Cat. No. B1311891
CAS RN: 940-32-9
M. Wt: 175.25 g/mol
InChI Key: JLVDRILZZAPGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenylthiophen-2-amine” is a chemical compound with the molecular weight of 175.25 . It is also known as “4-Phenylthiophen-2-amine” and has the IUPAC name "4-phenyl-2-thienylamine" . It is stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of “N-phenylthiophen-2-amine” or similar compounds has been studied from different perspectives . For instance, a novel amide compound containing a heteroatom was synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . Another study reported the synthesis of thiophene derivatives by heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of “N-phenylthiophen-2-amine” can be analyzed using various techniques . For instance, the structural formula editor in MolView can be used to draw the molecule and convert it into a 3D model . Infrared spectroscopy can also be used to identify the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines .


Chemical Reactions Analysis

The chemical reactions involving “N-phenylthiophen-2-amine” or similar compounds have been studied . For example, a study reported the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via Chan–Evans–Lam .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-phenylthiophen-2-amine” can be analyzed using various techniques . For instance, nanoparticle classification, physicochemical properties, characterization, and applications can be reviewed for biologists . Also, the physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research can be reviewed .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Antimicrobial Activity : Derivatives of N-phenylthiophen-2-amine, specifically ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds show promise as potential antimicrobial agents due to their significant biological properties (Prasad et al., 2017).

  • Catalytic Applications : A catalyst-free method for hydroxyalkylation of 5-phenylthiophen-2-amine with α-trifluoromethyl ketones has been reported. This approach represents a significant advancement in the field of electrophilic aromatic substitution, potentially useful in various synthesis pathways (Duvauchelle et al., 2022).

Electronic and Optoelectronic Materials

  • Photoluminescent Materials : The electrooxidation of 2-amino-3-cyano-4-phenylthiophene has been explored, revealing a new class of photoluminescent materials. These materials exhibit unique optical properties, making them suitable for use in various electronic applications (Ekinci et al., 2000).

  • Electrochromic Devices : Star-shaped conjugated systems derived from thienyl-derivatized poly(triphenylamine)s, which incorporate N-phenylthiophen-2-amine derivatives, have been developed as active materials for electrochromic devices. These materials exhibit high optical contrast and satisfactory response times, making them ideal for use in advanced display technologies (Cheng et al., 2012).

Other Applications

  • DNA Binding Polymers : A cationic polythiophene derivative, synthesized using N-phenylthiophen-2-amine, has shown potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes (Carreon et al., 2014).

  • Synthesis of N-Functionalized Compounds : N-phenylthiophen-2-amine has been used in the synthesis of functionalized 3-amino-benzothiophenes, demonstrating its versatility as a precursor for creating a variety of N-functionalized compounds (Lumbroso et al., 2015).

Safety And Hazards

The safety data sheet for “N-phenylthiophen-2-amine” or similar compounds indicates that it may be harmful if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

N-phenylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-2-5-9(6-3-1)11-10-7-4-8-12-10/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVDRILZZAPGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylthiophen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenylthiophen-2-amine
Reactant of Route 2
Reactant of Route 2
N-phenylthiophen-2-amine
Reactant of Route 3
Reactant of Route 3
N-phenylthiophen-2-amine
Reactant of Route 4
Reactant of Route 4
N-phenylthiophen-2-amine
Reactant of Route 5
Reactant of Route 5
N-phenylthiophen-2-amine
Reactant of Route 6
Reactant of Route 6
N-phenylthiophen-2-amine

Citations

For This Compound
7
Citations
OA Tarasova, NA Nedolya, AI Albanov… - Russian Journal of …, 2009 - Springer
… Previously unknown 5-(1-ethoxyethoxy)-N-methyl-N-phenylthiophen-2-amine (II) was synthesized in 87% yield from lithiated 3-(1-ethoxyethoxy)prop-1yne (III), phenyl isothiocyanate, …
Number of citations: 3 link.springer.com
JMA Castán, PS Marqués, C Cabanetos… - Journées de l' …, 2018 - univ-angers.hal.science
Novel push-pull molecules based on N-methyl-N-phenylthiophen-2-amine as organic donors for organic solar cells - Archive ouverte HAL …
Number of citations: 0 univ-angers.hal.science
JMA Castan - 2020 - theses.hal.science
… Chapter 2 will be focused on the synthesis of D-π-A molecules based on the N-methyl-Nphenylthiophen-2-amine (MPTA) donor unit, which has not yet been explored in the field. A …
Number of citations: 4 theses.hal.science
L Zhang, Z Zeng, S Wu, T Luo, Z Li, W Zhang, W Wu… - Dyes and …, 2023 - Elsevier
The development and comparison of different kinds of donors showed very important role in the field of organic functional materials. A series of nonlinear optical chromophores 1–12 …
Number of citations: 1 www.sciencedirect.com
V Desrosiers, A Gaudy, KA Giroux… - … für anorganische und …, 2023 - Wiley Online Library
Thiophenes are crucial chemical building blocks in the fields of medicinal and material chemistry. As such, the C−H functionalization of these units is of key importance for developing …
Number of citations: 1 onlinelibrary.wiley.com
D Wei, Y Chen, Y Huang, P Li, Y Zhao, X Zhang, J Wan… - Nano Today, 2021 - Elsevier
Cell and organelle targeting of nanomedicines are two cascade processes that lead to drug internalization and subsequent enrichment on the final target. However, it is still challenging …
Number of citations: 47 www.sciencedirect.com
JM Andres Castan - 2020 - theses.fr
… Chapter 2 will be focused on the synthesis of D-π-A molecules based on the N-methyl-Nphenylthiophen-2-amine (MPTA) donor unit, which has not yet been explored in the field. A …
Number of citations: 0 www.theses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.